Elacridar is classified as a dual inhibitor due to its action on both P-glycoprotein and Breast Cancer Resistance Protein. These transporters are part of the ATP-binding cassette (ABC) transporter family, which plays a significant role in drug absorption, distribution, and elimination. The compound is often utilized in preclinical studies to improve the oral availability and central nervous system penetration of anticancer drugs that are typically substrates for these efflux pumps .
Elacridar can be synthesized through several methods, with one notable procedure involving the reaction of specific precursors under controlled conditions to yield elacridar hydrochloride. The synthesis typically follows these steps:
The synthesis process adheres to Good Manufacturing Practices to ensure quality and consistency.
Elacridar's molecular structure can be described by its chemical formula , with a molecular weight of approximately 399.91 g/mol. The compound features several functional groups that contribute to its biological activity:
The three-dimensional conformation of elacridar has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, providing insights into its binding affinities and interactions with target proteins .
Elacridar undergoes various chemical reactions primarily related to its interactions with biological targets:
Elacridar's mechanism of action primarily involves the inhibition of drug efflux transporters:
Elacridar has several scientific applications:
ABC transporters utilize ATP hydrolysis to actively expel substrates across cell membranes. P-gp (ABCB1), a 170-kDa glycoprotein, consists of two transmembrane domains (TMDs) forming a drug-binding pocket and two nucleotide-binding domains (NBDs) that hydrolyze ATP. Conformational changes driven by ATP hydrolysis transition the TMDs from inward-facing (substrate-binding) to outward-facing (substrate-releasing) states, enabling unidirectional efflux [7] [8]. BCRP (ABCG2), a half-transporter functioning as a homodimer, operates similarly but with distinct substrate recognition. Both transporters exhibit broad substrate specificity, including taxanes (paclitaxel), anthracyclines (doxorubicin), and tyrosine kinase inhibitors [2] [6].
Table 1: Key ABC Transporters in Oncology
Transporter | Gene | Primary Substrates | Tissue Distribution |
---|---|---|---|
P-gp | ABCB1 | Paclitaxel, Doxorubicin, Vincristine | Intestine, BBB, Liver, Kidney |
BCRP | ABCG2 | Topotecan, Methotrexate, Imatinib | Placenta, Mammary Gland, BBB |
Elacridar is a synthetic acridone carboxamide derivative that potently inhibits both P-gp and BCRP:
Table 2: Inhibitory Activity of Elacridar Against ABC Transporters
Transporter | IC₅₀ (nM) | Model System | Key Substrates Affected |
---|---|---|---|
P-gp | 50–100 | MDCKII-MDR1 cells | Paclitaxel, Doxorubicin |
BCRP | 50 | MDCKII-Bcrp1 cells | Mitoxantrone, Topotecan |
ABC transporter inhibitors are classified by generation:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7